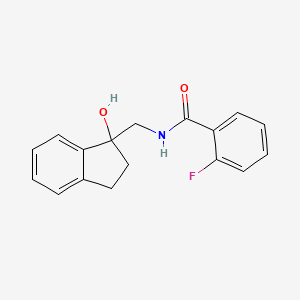

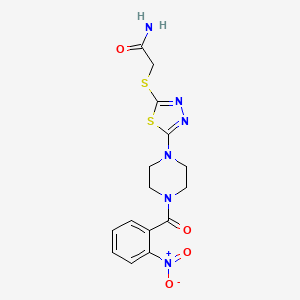

![molecular formula C14H8N6OS2 B2530093 N-(苯并[c][1,2,5]噻二唑-4-基)-2-(吡嗪-2-基)噻唑-4-甲酰胺 CAS No. 1235048-27-7](/img/structure/B2530093.png)

N-(苯并[c][1,2,5]噻二唑-4-基)-2-(吡嗪-2-基)噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide and related compounds involves multi-step reactions that yield various biologically active derivatives. In one study, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another study reported the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which were synthesized under microwave irradiation in a solvent-free environment . Additionally, a new organic compound was synthesized through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectroscopy were employed to confirm the structures of the synthesized compounds . X-ray single-crystal diffraction was used to determine the crystal structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, their oxidized forms, and the copper(II) complexes, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include cyclization and oxidation processes. The oxidation step in the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives involves the removal of two hydrogen atoms, leading to the formation of cyclic systems . The Schiff base formation in the synthesis of benzamide derivatives under microwave irradiation is another key reaction that contributes to the molecular diversity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and have significant implications for their biological activities. The synthesized compounds were evaluated for their cytotoxicity against various human cancer cell lines, with some showing significant cytotoxicity, particularly against MDA-MB-231 and LNCap cell lines . The Schiff bases exhibited promising anticancer activity with GI50 values comparable to the standard drug Adriamycin . The new organic compound synthesized in another study was screened for antibacterial, antifungal, and anticancer activities, demonstrating the potential for diverse biological applications .

科学研究应用

抗菌和抗真菌应用

已合成并测试了一系列与指定化学结构相关的化合物,以了解其抗菌和抗真菌特性。例如,合成了对金黄色葡萄球菌和枯草芽孢杆菌表现出显着抗菌活性的新型类似物,一些化合物在非细胞毒性浓度下显示出有希望的活性 (Palkar 等,2017)。另一项研究通过 4-氨基-N-(苯并[d]噻唑-2-基)苯甲酰胺和吡嗪-2-羧酸之间的反应合成了化合物,该化合物经过筛选,具有抗菌和抗真菌活性,对金黄色葡萄球菌、肺炎克雷伯菌、大肠杆菌、白色念珠菌和黑曲霉等病原体具有潜力 (Senthilkumar、Umarani 和 Satheesh,2021)。

抗癌活性

已评估与 N-(苯并[c][1,2,5]噻二唑-4-基)-2-(吡嗪-2-基)噻唑-4-甲酰胺 结构相似的化合物的抗癌活性。一项值得注意的研究合成了针对 MDA-MB-231 乳腺癌细胞评估的新有机化合物,证明了这些化合物在癌症治疗中的潜在用途 (Senthilkumar、Umarani 和 Satheesh,2021)。

抗病毒活性

还有研究类似化合物的抗病毒特性。例如,一项针对合成的 N-(1,4 二取代吡唑-基)-1,2,3-噻二唑甲酰胺化合物对烟草花叶病毒 (TMV) 和黄瓜花叶病毒 (CMV) 的研究发现,一些化合物表现出显着的抗病毒活性,突出了开发抗病毒剂的潜力 (Wu Zhi-bin,2013)。

属性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N6OS2/c21-13(17-8-2-1-3-9-12(8)20-23-19-9)11-7-22-14(18-11)10-6-15-4-5-16-10/h1-7H,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPKNLSNRYJVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B2530015.png)

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)

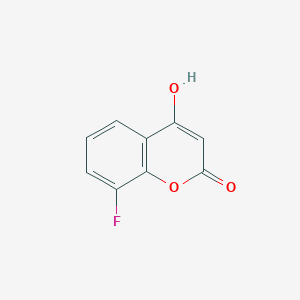

![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)

![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)

![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)